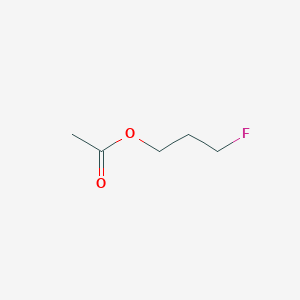

3-Fluoropropyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropropyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCZQQKWWLJHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Development

Direct Fluorination Approaches to 3-Fluoropropyl Acetate (B1210297) and its Precursors

Direct fluorination methods focus on the crucial step of creating the carbon-fluorine bond. This can be achieved by targeting a precursor alcohol, such as 3-propanol, or a derivative containing a suitable leaving group.

Nucleophilic Fluorination employing Alkali Metal Fluorides (e.g., KF)

Nucleophilic fluorination using alkali metal fluorides like potassium fluoride (B91410) (KF) is an economical method for introducing fluorine. However, the low solubility and nucleophilicity of KF in common organic solvents present significant challenges. nsf.gov To overcome this, various activation methods have been developed.

Research has shown that the reactivity of KF can be significantly enhanced by using phase-transfer catalysts (PTCs) such as crown ethers (e.g., 18-crown-6) or cryptands, which complex the potassium ion and liberate a more "naked," and therefore more nucleophilic, fluoride anion. mdpi.comresearchgate.net Another effective strategy involves the use of tertiary alcohols as the reaction medium. nih.gov The protic nature of the tert-alcohol solvent can solvate both the fluoride ion and the leaving group through hydrogen bonding, leading to a dramatic increase in the reaction rate without the need for a catalyst. nih.gov For instance, a precursor such as 3-chloropropanol or 3-bromopropyl acetate can be effectively fluorinated using KF in the presence of these promoters. The use of bulky diols in conjunction with crown ethers has also been explored computationally to improve the SN2 selectivity over elimination side reactions. nih.gov

Table 1: Conditions for Nucleophilic Fluorination with Alkali Metal Fluorides

researchgate.net| Fluorinating Agent | Substrate | Promoter/Solvent System | Key Finding | Citation |

|---|---|---|---|---|

| KF | Alkyl Halides/Sulfonates | 18-crown-6 / Acetonitrile (B52724) | Crown ether increases solubility and reactivity of KF. | |

| CsF | Alkyl Sulfonates | Tertiary Alcohols | Tertiary alcohols enhance reaction rate by solvating the fluoride ion and leaving group. |

Applications of Deoxofluorination Reagents (e.g., DAST)

Deoxofluorination reagents directly replace a hydroxyl group with a fluorine atom. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation due to its versatility and relatively mild reaction conditions, typically ranging from 0 °C to room temperature. commonorganicchemistry.comsigmaaldrich.com DAST is effective for converting primary alcohols, like 3-fluoropropanol's precursor 1,3-propanediol, into the corresponding alkyl fluorides. wikipedia.org

The reaction proceeds via a nucleophilic mechanism and is applicable to a broad range of alcohols. sigmaaldrich.comnumberanalytics.com While highly effective, DAST is thermally unstable and can be explosive at elevated temperatures (above 90 °C). commonorganicchemistry.com More thermally stable alternatives, such as Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride), have been developed and exhibit similar or, in some cases, superior reactivity. commonorganicchemistry.comwikipedia.org These reagents provide a direct route to 3-fluoropropanol from 1,3-propanediol, which can then be esterified.

Table 2: Comparison of Common Deoxofluorination Reagents

commonorganicchemistry.comenamine.net| Reagent | Typical Substrates | Key Characteristics | Citation |

|---|---|---|---|

| DAST (Diethylaminosulfur trifluoride) | Alcohols, Aldehydes, Ketones | Versatile and effective at mild temperatures; thermally sensitive. | |

| Deoxo-Fluor | Alcohols, Ketones | More thermally stable than DAST with similar or better reactivity. |

Halogen Exchange Reactions for Fluorination

Halogen exchange (Halex) reactions provide another pathway to fluorinated compounds by substituting a chlorine or bromine atom with fluorine. This method is particularly useful for synthesizing 3-fluoropropyl acetate directly from an accessible precursor like 3-chloropropyl acetate. The synthesis of 3-chloropropyl acetate itself is well-established, often proceeding from the esterification of 3-chloro-1-propanol (B141029) with acetic acid. orgsyn.org

The success of the Halex reaction depends on driving the equilibrium toward the desired fluoride. This can be accomplished using a high concentration of a fluoride source, such as spray-dried potassium fluoride, often in combination with a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide. researchgate.net Reactions can be run under solvent-free conditions or in high-boiling polar aprotic solvents to achieve high conversion rates. researchgate.net HF-based reagents, such as triethylamine-trifluoride (TREAT-HF), have also been used for selective chlorine-fluorine exchanges under mild conditions. researchgate.net

Esterification and Acetylation Strategies for Fluorinated Propanols

Once the fluorinated alcohol precursor, 3-fluoropropanol, is obtained, the final step is the formation of the acetate ester.

Synthesis from 3-Fluoropropanol and Acetic Anhydride (B1165640)/Acetyl Chloride

A standard and efficient method for esterification is the reaction of an alcohol with a highly reactive acylating agent like acetyl chloride or acetic anhydride. athabascau.ca These reactions are typically fast and often proceed to high yields. The reaction of 3-fluoropropanol with acetyl chloride would produce 3-fluoropropyl acetate and hydrogen chloride as a byproduct. The reaction with acetic anhydride yields the desired ester and acetic acid. uhcl.edu

To accelerate the reaction, especially with less reactive anhydrides, catalysts are often employed. Acid catalysts can protonate the carbonyl group of the anhydride, enhancing its electrophilicity. uhcl.edu In some advanced methods, trifluoroacetic anhydride (TFAA) can be used as a promoter, forming a highly reactive mixed anhydride in situ, which rapidly esterifies the alcohol. researchgate.netmdpi.com

A well-documented analogous procedure involves the synthesis of γ-chloropropyl acetate from trimethylene chlorohydrin (3-chloro-1-propanol) and glacial acetic acid, using p-toluenesulfonic acid as a catalyst and benzene (B151609) as an azeotropic agent to remove water, achieving yields of 93-95%. orgsyn.org This methodology is directly applicable to the esterification of 3-fluoropropanol.

Transesterification Processes for 3-Fluoropropyl Acetate

Transesterification is an equilibrium-controlled process where the alcohol portion of an ester is exchanged with another alcohol. To synthesize 3-fluoropropyl acetate, 3-fluoropropanol can be reacted with a simple acetate ester, such as ethyl acetate or vinyl acetate, in the presence of a catalyst. nih.gov

This process can be driven to completion by removing the alcohol byproduct (e.g., ethanol (B145695) when using ethyl acetate). One effective technique is azeotropic reactive distillation, where the reactant, ethyl acetate, also serves as an entrainer to remove the ethanol byproduct as a lower-boiling azeotrope, thereby shifting the equilibrium towards the product. biofueljournal.combiofueljournal.com Both acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and enzymatic catalysts (e.g., lipases) can be used to facilitate the reaction under mild conditions. nih.govbiofueljournal.com

Stereoselective Synthetic Approaches for Fluorinated Propyl Derivatives

The introduction of a fluorine atom into a propyl moiety with control over the resulting stereochemistry is a key challenge in organic synthesis. Achieving high levels of stereoselectivity is crucial, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dependent on its three-dimensional structure. numberanalytics.com

Chiral Auxiliaries and Catalysis in Fluoropropyl Moiety Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. These chiral molecules are temporarily attached to a substrate, directing the reaction to a specific stereochemical outcome. numberanalytics.com In the context of synthesizing fluorinated propyl derivatives, chiral auxiliaries can be employed to control the formation of stereocenters. The process typically involves the attachment of the auxiliary, the key stereochemistry-defining reaction, and subsequent removal of the auxiliary. numberanalytics.com

Various catalytic systems have also been developed to achieve stereoselective fluorination. mdpi.comnumberanalytics.com These include transition metal catalysts, organocatalysts, and biocatalysts. numberanalytics.comnih.gov For instance, palladium-based catalysts have demonstrated efficacy in the selective fluorination of certain organic molecules. numberanalytics.comnumberanalytics.com The use of chiral ligands in conjunction with metal catalysts can create a chiral environment that influences the stereochemical course of the fluorination reaction. acs.org

The synthesis of complex molecules like the antibiotic erythromycin (B1671065) and the anticancer drug Taxol has successfully utilized chiral auxiliaries to control stereochemistry in key synthetic steps. numberanalytics.com Similarly, fluorous nitrogen-containing ligands have been explored as a means to create recyclable catalytic systems for asymmetric synthesis. rsc.org

Diastereoselective and Enantioselective Fluorination Strategies

Diastereoselective and enantioselective fluorination reactions are essential for accessing specific stereoisomers of fluorinated propyl derivatives. Enantioselective fluorination, in particular, has seen significant advancements through the development of chiral fluorinating agents and various catalytic approaches. thieme-connect.de

One strategy involves the use of chiral fluorinating agents, such as those derived from cinchona alkaloids, which possess inherent chirality and can deliver a fluorine atom to a substrate with high enantioselectivity. thieme-connect.de Another powerful approach is the use of transition metal catalysis, where chiral ligands coordinate to a metal center, creating a chiral catalyst that can differentiate between enantiotopic faces of a substrate. nih.govacs.org For example, palladium and nickel complexes with chiral ligands have been successfully employed in the asymmetric fluorination of various carbonyl compounds. acs.orgnih.gov

Organocatalysis has also emerged as a valuable tool for enantioselective fluorination. Chiral amines and phosphoric acids are among the organocatalysts that have been used to promote the stereoselective addition of fluorine to prochiral substrates. acs.orgrsc.orgsioc-journal.cn These catalysts operate through different activation modes, expanding the scope of enantioselective fluorination. rsc.org The development of these strategies has enabled the synthesis of complex fluorinated molecules, including derivatives of amino acids and proline, with high levels of stereocontrol. nih.govresearchgate.netmdpi.com

Table 1: Comparison of Catalytic Systems for Enantioselective Fluorination

| Catalyst Type | Example Catalyst/Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Transition Metal | NiCl2–BINAP | α-Aryl Acetic Acid Derivatives | Up to 88% | acs.org |

| Transition Metal | Palladium catalyst 12b | 3-Substituted Oxindoles | 75–96% | acs.orgnih.gov |

| Transition Metal | DBFOX-Ph/Ni(ClO4)2·6H2O | Cyclic β-ketoesters | 93–99% | acs.orgnih.gov |

| Organocatalyst | Silylated Prolinol Derivative | Aldehydes | 91–97% | nih.gov |

Optimization of Reaction Conditions and Reagent Selection

The efficiency and outcome of chemical syntheses are highly dependent on the reaction conditions and the choice of reagents. For the preparation of 3-fluoropropyl acetate, optimizing both the fluorination and esterification steps is critical to maximize yield and purity.

Solvent Effects on Fluorination and Esterification Yields

The choice of solvent can significantly impact the yield and selectivity of both fluorination and esterification reactions. In fluorination reactions, polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used. dntb.gov.uaacsgcipr.org Studies have shown that for certain nucleophilic fluorinations, acetonitrile provides the highest radiochemical yields. dntb.gov.ua However, the high reactivity of some fluorinating agents with common solvents necessitates careful selection to ensure safety and avoid unwanted side reactions. acsgcipr.org For instance, Selectfluor® can react exothermically with solvents like DMF and DMSO. acsgcipr.org

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have emerged as beneficial solvents for certain transition metal-catalyzed C-H activation reactions, sometimes being crucial for reactivity. acs.orgrsc.org The use of green solvents is also an area of increasing interest to reduce the environmental impact of chemical synthesis. wpmucdn.com

In esterification reactions, the solvent can influence the reaction equilibrium. elsevierpure.com For example, acetonitrile has been shown to promote the esterification of acetic acid, while DMF can suppress it. elsevierpure.com The selection of an appropriate solvent is therefore a key parameter in optimizing the synthesis of 3-fluoropropyl acetate. For the extraction of related diols, ethyl acetate has been identified as a suitable solvent. researchgate.net

Table 2: Effect of Solvents on Reaction Outcomes

| Reaction Type | Solvent | Observation | Reference |

| Nucleophilic Fluorination | Acetonitrile (MeCN) | Highest radiochemical yields in a comparative study. | dntb.gov.ua |

| Nucleophilic Fluorination | Protic Solvents (e.g., t-BuOH) | Lower yields compared to MeCN for some substrates. | dntb.gov.ua |

| C-H Activation | Fluorinated Alcohols (HFIP, TFE) | Can be crucial for reaction success and enhance reactivity. | acs.orgrsc.org |

| Esterification | Acetonitrile (ACN) | Promotes the esterification of acetic acid. | elsevierpure.com |

| Esterification | Dimethylformamide (DMF) | Suppresses the esterification of acetic acid. | elsevierpure.com |

Catalyst Development for Enhanced Selectivity and Efficiency

The development of new and improved catalysts is a continuous effort in chemical synthesis to enhance reaction selectivity and efficiency. For the fluorination step, significant progress has been made in developing catalysts that can operate under mild conditions and provide high levels of control. nih.gov This includes transition metal catalysts, organocatalysts, and even photochemical and electrochemical methods. mdpi.com The design of fluorinating agents with tailored reactivity is also a key strategy. numberanalytics.com

For the esterification of 3-fluoropropanol to 3-fluoropropyl acetate, various catalysts can be employed. While traditional acid catalysts can be used, enzymatic catalysis offers a milder and often more selective alternative. Lipases, for example, are widely used for the esterification of alcohols. researchgate.net The development of catalysts for the direct hydrogenation of carboxylic acids to esters is also an active area of research. google.com The choice of catalyst will depend on factors such as substrate compatibility, desired selectivity, and reaction conditions.

Large-Scale Preparation Methodologies for Research and Development

Scaling up the synthesis of a compound from the laboratory bench to a larger scale for research and development purposes presents a unique set of challenges. The development of robust and scalable synthetic routes is crucial. For the preparation of 3-fluoropropyl acetate, this would involve optimizing the fluorination and esterification steps to be safe, efficient, and reproducible on a larger scale.

Strategies for achieving site-selective fluorination, which are critical for the synthesis of specific isomers, have been a major focus of recent research. numberanalytics.com This includes the development of new fluorinating agents and catalytic systems that are amenable to larger-scale reactions. numberanalytics.com The ability to perform reactions under milder conditions and with higher efficiency is a key consideration for scalability. nih.gov As methodologies for fluorination and esterification continue to advance, the large-scale preparation of compounds like 3-fluoropropyl acetate for research and development will become increasingly feasible.

Mechanistic Investigations and Reaction Dynamics of Fluorinated Acetates

Elucidation of Reaction Pathways involving Fluorine and Acetate (B1210297) Functional Groups

The reaction pathways of 3-Fluoropropyl acetate are dictated by the presence of two key functional groups: the fluorine atom and the acetate group. The acetate moiety, an ester, is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. In this process, the ester is cleaved to yield 3-fluoropropanol and an acetate salt or acetic acid, depending on the conditions. wikipedia.org

The fluorine atom, being the most electronegative element, imparts a significant inductive effect on the propyl chain. This electron-withdrawing effect can influence the reactivity of the acetate group. The reaction can proceed through different pathways, such as a bimolecular nucleophilic substitution (SN2) type mechanism or a tetrahedral intermediate formation, typical for ester hydrolysis. youtube.com

Role of 3-Fluoropropyl Acetate in Catalytic Systems Research

While specific research on 3-Fluoropropyl acetate in catalytic systems is limited, its structural motifs are found in substrates for various metal-catalyzed and organocatalytic reactions.

In the realm of metal-catalyzed reactions, the analogue 3-fluoroallylic acetates have been studied in palladium-catalyzed reactions. These reactions often proceed via the formation of a π-allyl palladium complex, with the regioselectivity being influenced by the nature of the nucleophile and the ligands on the metal center. For instance, soft nucleophiles tend to attack the less substituted end of the allyl system. escholarship.org Iridium catalysts have also been shown to be effective for allylic substitutions on similar fluorinated electrophiles, often favoring the formation of tertiary allylic fluorides. escholarship.org

The ligands coordinated to the metal center play a crucial role in determining the reactivity and selectivity of the catalytic process. Ligand properties such as steric bulk and electronic character can influence the stability of the catalyst and the stereochemical outcome of the reaction. nih.govnih.govpitt.edu For example, in gold catalysis, the choice of phosphine (B1218219) ligands can dramatically alter the efficiency of carbonylation reactions. nih.gov

Table 1: Influence of Ligands on a Gold-Catalyzed Carbonylation Reaction

| Entry | Precatalyst | Ligand | Selectivity (%) |

| 1 | Au(III) | - | Inferior |

| 2 | Au(I) | PPh₃ (1:1) | Moderate |

| 3 | Au(I) | PPh₃ (>1:1) | High |

| 4 | Au(I) | P(OPh)₃ | High (catalyst instability) |

This table is a generalized representation based on findings in gold catalysis and does not represent specific data for 3-Fluoropropyl acetate. nih.gov

Organocatalysis offers a metal-free alternative for asymmetric synthesis. mdpi.commdpi.com While direct applications of 3-Fluoropropyl acetate in this area are not documented, its functional groups suggest potential for certain transformations. For example, the acetate group could be a target for organocatalyzed hydrolysis or transesterification reactions. The development of bifunctional organocatalysts, which can activate both the electrophile and the nucleophile, has expanded the scope of these reactions. mdpi.com Mechanistic studies in organocatalysis often focus on understanding the non-covalent interactions that govern the stereochemical outcome. researchgate.net

Intramolecular Electronic Influences and their Impact on Reactivity

The strong electron-withdrawing nature of the fluorine atom in 3-Fluoropropyl acetate exerts a significant -I (negative inductive) effect along the carbon chain. This effect can influence the reactivity of the ester carbonyl group, potentially making it more electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, propyl acetate. wikipedia.org However, the impact of this electronic influence on reaction rates and equilibria would require specific kinetic and thermodynamic studies.

Kinetic and Thermodynamic Profiling of Reactions involving 3-Fluoropropyl Acetate

Thermodynamic parameters, such as enthalpy and entropy of reaction, are crucial for understanding the position of equilibrium. For the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, the standard enthalpy and entropy changes have been determined. mdpi.com

Table 2: Thermodynamic Parameters for the Esterification of 1-Methoxy-2-Propanol with Acetic Acid

| Parameter | Value |

| Standard Enthalpy Change (ΔH°) | -10.9 ± 0.9 kJ/mol |

| Standard Entropy Change (ΔS°) | -36.5 ± 2.5 J/(mol·K) |

This data is for a related esterification reaction and serves as an example of the types of parameters determined in such studies. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-fluoropropyl acetate (B1210297). These calculations provide a detailed picture of the molecule's electronic landscape and its potential for chemical transformation.

Electronic Structure Analysis and Conformational Landscapes

The electronic structure of 3-fluoropropyl acetate is significantly influenced by the presence of the fluorine atom and the ester group. The high electronegativity of fluorine introduces a notable inductive effect, polarizing the electron density along the propyl chain. This, in turn, affects the geometry and energetics of the molecule.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to map the conformational landscape of 3-fluoropropyl acetate. semanticscholar.org These calculations identify various stable conformers arising from rotations around the C-C and C-O single bonds. For each conformer, key geometric parameters like bond lengths, bond angles, and dihedral angles are determined. The relative energies of these conformers are also calculated to predict their population distribution at a given temperature. A study on fluorinated ketones suggests that the stability of different conformations is a delicate balance between steric and electronic effects. nih.govub.edu

Illustrative Conformational Analysis Data for 3-Fluoropropyl Acetate

| Conformer | Dihedral Angle (F-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Anti | 180° | 0.00 | 65 |

| Gauche | 60° | 0.50 | 35 |

Note: This table is illustrative and represents the type of data generated from conformational analysis. The values are based on typical energy differences found in similar fluorinated alkanes.

Reaction Pathway Modeling and Transition State Characterization

Quantum chemical calculations are invaluable for modeling reaction pathways, such as the hydrolysis of 3-fluoropropyl acetate or its formation via esterification. oit.edumdpi.com These models help in elucidating the step-by-step mechanism of a reaction, including the identification of intermediates and transition states.

For a given reaction, the potential energy surface is explored to locate the minimum energy path connecting reactants to products. The transition state, which represents the energy maximum along this path, is a critical structure for determining the reaction kinetics. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. A study on the enzymatic synthesis of pentyl acetate highlights the complexity of esterification reaction mechanisms, which can be elucidated through kinetic modeling. mdpi.com Similarly, research on fluorinated ketones demonstrates how computational modeling can reveal the intricacies of reaction mechanisms involving fluorinated organic compounds. nih.govub.edu

Illustrative Reaction Pathway Data for Acid-Catalyzed Hydrolysis of 3-Fluoropropyl Acetate

| Species | Relative Energy (kcal/mol) |

| Reactants (3-Fluoropropyl acetate + H₃O⁺) | 0.00 |

| Tetrahedral Intermediate | -15.2 |

| Transition State for C-O bond cleavage | +5.8 |

| Products (3-Fluoropropanol + Acetic Acid + H⁺) | -8.5 |

Note: This table is illustrative. The energy values are hypothetical and represent the typical profile for an acid-catalyzed ester hydrolysis reaction.

Density Functional Theory (DFT) Applications for Fluorinated Organic Compounds

Density Functional Theory (DFT) has become a powerful and widely used tool for studying the properties of organic molecules, including fluorinated compounds like 3-fluoropropyl acetate. mdpi.com Its balance of computational cost and accuracy makes it suitable for a wide range of applications.

Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Research Validation

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. nih.govresearchgate.netepstem.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. youtube.com These calculated shifts are highly sensitive to the electronic environment of each nucleus and can help in the assignment of experimental spectra.

Similarly, DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, one can gain confidence in the computed molecular geometry and vibrational modes.

Illustrative Predicted vs. Experimental Spectroscopic Data for 3-Fluoropropyl Acetate

| Parameter | Calculated (DFT/B3LYP/6-311++G(d,p)) | Experimental |

| ¹³C NMR Chemical Shift (ppm) | ||

| Carbonyl C | 170.5 | 171.0 |

| -CH₂- (next to O) | 63.8 | 64.2 |

| -CH₂- (middle) | 28.1 | 28.5 |

| -CH₂-F | 81.3 | 81.9 |

| IR Frequency (cm⁻¹) | ||

| C=O stretch | 1745 | 1740 |

| C-F stretch | 1090 | 1085 |

Note: This table is illustrative and demonstrates the expected good agreement between calculated and experimental spectroscopic data. The specific values are hypothetical.

Calculation of Thermochemical and Kinetic Data

DFT methods can be used to calculate important thermochemical data for 3-fluoropropyl acetate, such as its enthalpy of formation, entropy, and heat capacity. umd.edunist.govdntb.gov.ua These data are crucial for understanding the molecule's stability and for chemical process design. Isodesmic reactions, where the number and types of bonds are conserved, are often employed in these calculations to benefit from error cancellation and improve accuracy.

Kinetic data, such as rate constants, can also be estimated from the activation energies obtained from transition state calculations. This information is vital for predicting how fast a reaction involving 3-fluoropropyl acetate will proceed under specific conditions.

Illustrative Thermochemical and Kinetic Data for 3-Fluoropropyl Acetate

| Property | Calculated Value |

| Thermochemical Data | |

| Standard Enthalpy of Formation (ΔHf°) | -155.2 kcal/mol |

| Standard Entropy (S°) | 95.8 cal/(mol·K) |

| Kinetic Data (for hydrolysis) | |

| Activation Energy (Ea) | 18.5 kcal/mol |

| Pre-exponential Factor (A) | 2.1 x 10¹⁰ s⁻¹ |

Note: This table is illustrative. The values are based on typical data for similar organic esters and are intended to show the type of information that can be obtained from DFT calculations.

Molecular Dynamics Simulations to Investigate Solvent and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solvent. researchgate.netrsc.orgnih.govrsc.org MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and the influence of the environment.

For 3-fluoropropyl acetate, MD simulations can be used to study its solvation in different solvents. researchgate.netrsc.org These simulations can reveal the structure of the solvent shell around the molecule and quantify the strength of solute-solvent interactions. The presence of the polar C-F and ester groups will lead to specific interactions with polar solvents.

Furthermore, MD simulations can be used to understand the bulk properties of liquid 3-fluoropropyl acetate, such as its density, viscosity, and diffusion coefficient. These simulations provide a dynamic picture of how the molecules pack and move in the liquid state, governed by intermolecular forces like dipole-dipole interactions and van der Waals forces.

Computational Design and Virtual Screening of Novel Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a means to fine-tune a compound's physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. dss.go.th Computational design and virtual screening have emerged as indispensable tools in the rational design of novel fluorinated building blocks, enabling the exploration of vast chemical spaces and the prioritization of candidates for synthesis. While specific computational studies focused exclusively on 3-fluoropropyl acetate as a lead for novel building block design are not extensively documented in publicly available literature, the principles of these computational methods can be readily applied to this and related fluorinated esters.

Computational Design Strategies

The computational design of new fluorinated building blocks often begins with a known scaffold, such as 3-fluoropropyl acetate. Using this starting point, chemists can systematically explore the effects of structural modifications on key molecular properties. This process typically involves in silico generation of a library of virtual compounds. For instance, derivatives of 3-fluoropropyl acetate could be designed by:

Introducing additional fluorine atoms or other functional groups to the propyl chain.

Altering the acetate moiety.

Creating more complex structures that incorporate the 3-fluoropropyl motif.

Density Functional Theory (DFT) is a powerful quantum mechanical method frequently employed to calculate the fundamental properties of these virtual molecules. These calculations can provide insights into:

Molecular Geometry: Predicting the three-dimensional arrangement of atoms.

Electronic Properties: Determining the distribution of charge within the molecule, which influences reactivity and intermolecular interactions.

Spectroscopic Properties: Simulating NMR, IR, and other spectra to aid in the characterization of synthesized compounds.

Reactivity Descriptors: Calculating parameters like frontier molecular orbital energies (HOMO/LUMO) to predict chemical reactivity.

The following table illustrates the types of data that would be generated in a computational study to evaluate hypothetical derivatives of 3-fluoropropyl acetate for their potential as novel building blocks.

Table 1: Calculated Physicochemical Properties of Hypothetical 3-Fluoropropyl Acetate Derivatives This table is for illustrative purposes to demonstrate the output of computational design studies.

| Compound | Molecular Formula | Dipole Moment (Debye) | LogP | Polar Surface Area (Ų) |

|---|---|---|---|---|

| 3-Fluoropropyl acetate | C₅H₉FO₂ | 2.1 | 0.6 | 26.3 |

| 3,3-Difluoropropyl acetate | C₅H₈F₂O₂ | 2.5 | 0.8 | 26.3 |

| 3-Fluoro-2-methylpropyl acetate | C₆H₁₁FO₂ | 2.2 | 1.0 | 26.3 |

Virtual Screening

Once a virtual library of novel fluorinated building blocks is designed, virtual screening can be employed to assess their potential for a specific application, such as drug discovery. This process involves computationally docking each molecule from the library into the binding site of a biological target, such as a protein or enzyme. The docking simulations predict the preferred binding orientation of the molecule and calculate a "docking score," which estimates the binding affinity.

This high-throughput screening method allows researchers to rapidly identify promising candidates from a large pool of virtual compounds, significantly reducing the time and cost associated with experimental screening. For example, if researchers were interested in developing inhibitors for a particular kinase, they could screen a library of 3-fluoropropyl acetate derivatives against the kinase's ATP-binding site.

The results of a virtual screening campaign are typically presented in a table that ranks the compounds based on their docking scores and other parameters, as illustrated in the hypothetical table below.

Table 2: Illustrative Virtual Screening Results of Fluorinated Building Blocks Against a Hypothetical Kinase Target This table is for illustrative purposes to demonstrate the output of a virtual screening campaign.

| Compound ID | Docking Score (kcal/mol) | Predicted Hydrogen Bonds | Key Interacting Residues |

|---|---|---|---|

| FBA-001 | -8.5 | 2 | LYS76, ASP184 |

| FBA-002 | -8.2 | 1 | GLU91 |

| FBA-003 | -7.9 | 2 | LYS76, THR183 |

By combining computational design and virtual screening, researchers can efficiently navigate the vast landscape of chemical possibilities to identify novel fluorinated building blocks with desirable properties for a wide range of applications. While 3-fluoropropyl acetate itself is a relatively simple molecule, it represents a valid starting point for such computational explorations, leveraging its fluorinated alkyl chain to impart unique characteristics to newly designed compounds.

Advanced Spectroscopic and Chromatographic Research Techniques for Comprehensive Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of specific nuclei. For fluorinated compounds, a multi-nuclear approach is particularly powerful.

The characterization of 3-fluoropropyl acetate (B1210297) is unequivocally achieved through the combined analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra. Each nucleus provides a unique and complementary set of data that, when integrated, confirms the molecular structure and allows for its identification even in the presence of impurities or in complex mixtures. The ¹⁹F NMR spectrum is especially valuable due to its high sensitivity and the wide range of chemical shifts, which are highly sensitive to the local electronic environment. biophysics.org The presence of fluorine also introduces characteristic splitting patterns (couplings) in the ¹H and ¹³C spectra, which are crucial for confirming the connectivity of the atoms.

Table 1: Representative NMR Spectroscopic Data for 3-Fluoropropyl Acetate

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | -CH₂- (alpha to O) | ~4.20 | Triplet (t) | J(H,H) ≈ 6.2 |

| -CH₂- (beta to O) | ~2.05 | Doublet of Triplets (dt) | J(H,H) ≈ 6.2, J(H,F) ≈ 25.0 | |

| -CH₂- (gamma to O) | ~4.55 | Doublet of Triplets (dt) | J(H,F) ≈ 47.0, J(H,H) ≈ 5.8 | |

| -CH₃ | ~2.04 | Singlet (s) | N/A | |

| ¹³C | Carbonyl (C=O) | ~170.8 | Singlet (s) | N/A |

| -CH₂- (alpha to O) | ~61.5 | Doublet (d) | J(C,F) ≈ 5.5 | |

| -CH₂- (beta to O) | ~30.1 | Doublet (d) | J(C,F) ≈ 20.0 | |

| -CH₂- (gamma to O) | ~80.2 | Doublet (d) | J(C,F) ≈ 165.0 | |

| -CH₃ | ~20.8 | Singlet (s) | N/A | |

| ¹⁹F | -CH₂F | ~ -222.0 | Triplet of Triplets (tt) | J(F,H) ≈ 47.0, J(F,H) ≈ 25.0 |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument parameters. Coupling constants are representative values.

Advanced NMR experiments are employed to make unambiguous assignments and differentiate between closely related structures. ipb.pt While techniques for determining stereochemical purity are essential for chiral molecules, 3-fluoropropyl acetate is achiral and thus does not have enantiomers or diastereomers. nih.govresearchgate.net

However, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for differentiating 3-fluoropropyl acetate from its structural isomers, such as 1-fluoropropyl acetate or 2-fluoropropyl acetate.

COSY experiments would confirm the ¹H-¹H spin systems, clearly showing the coupling between the three adjacent methylene (B1212753) groups of the propyl chain.

HSQC spectra correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC spectra reveal long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. For example, an HMBC experiment would show a correlation between the protons of the acetate methyl group and the carbonyl carbon, as well as between the alpha-methylene protons and the carbonyl carbon, confirming the ester linkage. These combined techniques provide irrefutable evidence for the exact atomic connectivity, making the differentiation from other isomers straightforward.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy, typically to within a few parts per million (ppm). nih.govnih.gov This precision allows for the calculation of a unique elemental formula, providing strong evidence for the identity of a compound. mdpi.com For 3-fluoropropyl acetate, HRMS would be used to confirm its molecular formula, C₅H₉FO₂. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, which can then be compared to the calculated theoretical mass.

Table 2: High-Resolution Mass Spectrometry Data for 3-Fluoropropyl Acetate

| Parameter | Value |

| Molecular Formula | C₅H₉FO₂ |

| Calculated Monoisotopic Mass | 120.05866 u |

| Typical Observed [M+H]⁺ Ion | ~121.0664 u |

| Typical Observed [M+Na]⁺ Ion | ~143.0484 u |

Note: The observed mass can vary slightly depending on the specific HRMS instrument and calibration.

Advanced Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatography is fundamental to both the purification of chemical compounds and the assessment of their purity. The choice of technique depends on the scale and required purity of the final product.

Chiral High-Performance Liquid Chromatography (HPLC) is a specialized analytical method designed to separate enantiomers—non-superimposable mirror-image isomers of a chiral molecule. heraldopenaccess.usuma.esnih.gov This technique is essential for determining the enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture. nih.gov

However, 3-fluoropropyl acetate is an achiral molecule , meaning it does not have a chiral center and therefore does not exist as enantiomers. Consequently, the analysis of enantiomeric excess using chiral HPLC is not applicable to this compound.

For the purification of 3-fluoropropyl acetate and the isolation of its analogs, flash chromatography and preparative HPLC are the methods of choice. biotage.comyoutube.com

Flash Chromatography: This is a rapid, medium-resolution liquid chromatography technique used for purifying moderate to large quantities (milligrams to grams) of a compound. mdpi.com It is often employed as the primary purification step after a chemical synthesis to separate the target compound from unreacted starting materials, reagents, and major byproducts. For 3-fluoropropyl acetate, a silica (B1680970) gel stationary phase with a gradient elution system (e.g., hexane (B92381) and ethyl acetate) would effectively isolate the product based on its polarity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): When very high purity is required, or for separating compounds with very similar polarities (such as structural isomers), preparative HPLC is used. nih.gov It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads (milligrams to several grams). biotage.com This technique offers much higher resolution than flash chromatography and is ideal for final polishing steps to achieve >99% purity or for the challenging separation of 3-fluoropropyl acetate from its isomers.

Applications in Advanced Organic Synthesis and Molecular Design

Precursor in the Development of Fluorinated Molecular Probes for Imaging Research

The 3-fluoropropyl group is of significant interest in the design of molecular probes, particularly for non-invasive imaging techniques. Its utility stems from the favorable properties of the carbon-fluorine bond and the ability to incorporate the positron-emitting isotope, fluorine-18 (B77423) (¹⁸F), for Positron Emission Tomography (PET).

The short half-life of fluorine-18 necessitates rapid and efficient radiolabeling strategies. The 3-[¹⁸F]fluoropropyl moiety is a commonly used component in PET radiotracers due to its relative stability and the straightforward synthetic routes available for its incorporation. nih.gov While 3-fluoropropyl acetate (B1210297) itself can be a precursor, the key step often involves the nucleophilic introduction of [¹⁸F]fluoride.

One established method involves the preparation of radiolabeled intermediates like 3-[¹⁸F]fluoropropanol ([¹⁸F]FPrOH). nih.gov This can be achieved by reacting n-Bu₄N[¹⁸F]F with 1,3-dioxan-2-one (B34567) in a high-boiling solvent like diethylene glycol, followed by purification via distillation. nih.gov This [¹⁸F]fluoropropanol then serves as a versatile nucleophilic building block to introduce the 3-[¹⁸F]fluoropropyl group onto various molecular scaffolds. nih.gov

This strategy has been successfully applied to synthesize amino acid-based PET tracers for oncology research. For instance, O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT) was synthesized via a two-step [¹⁸F]fluoropropylation of L-tyrosine. nih.gov This tracer is an analog of the well-established O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET) and has shown potential for imaging tumors. nih.gov Another prominent example is (4S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG), a tracer used to assess drug resistance by imaging the upregulation of antioxidant pathways in tumors. nih.gov

The synthesis of these tracers underscores the importance of the 3-fluoropropyl group in developing new diagnostic tools for biomedical research.

Table 1: Examples of [¹⁸F]Fluoropropyl-Containing PET Tracers

| Tracer Name | Abbreviation | Precursor/Method | Research Application |

| O-(3-[¹⁸F]fluoropropyl)-L-tyrosine | [¹⁸F]FPT | [¹⁸F]fluoropropylation of L-tyrosine | Oncology Imaging nih.gov |

| (4S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamic acid | [¹⁸F]F-FSPG | Incorporation of 3-[¹⁸F]fluoropropyl moiety | Imaging drug resistance pathways nih.gov |

| 3-[¹⁸F]fluoropropanol | [¹⁸F]FPrOH | Reaction of n-Bu₄N[¹⁸F]F with 1,3-dioxan-2-one | Synthetic intermediate for PET tracers nih.gov |

The inclusion of a 3-fluoropropyl group into a complex molecule is a deliberate design choice aimed at modulating its biological and physicochemical properties. rsc.org Fluorine is the most electronegative element, and its presence can significantly alter a molecule's pKa, dipole moment, and conformational preferences. thieme-connect.com The 3-fluoropropyl group, specifically, acts as a bioisostere for other common chemical groups like hydroxy(methyl) or amino(methyl) groups, allowing chemists to probe and enhance molecular interactions while maintaining a similar steric profile. thieme-connect.com

This strategic modification is crucial in the design of molecular probes for several reasons:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the moiety resistant to metabolic degradation by enzymes like cytochrome P450s. This increased stability is vital for imaging agents, which must remain intact in vivo to reach their target.

Lipophilicity Tuning: Fluorination generally increases a molecule's lipophilicity, which can affect its ability to cross cell membranes, including the blood-brain barrier. The 3-fluoropropyl group provides a finer level of control over this property compared to more heavily fluorinated groups (e.g., trifluoromethyl).

Binding Interactions: The fluorine atom can participate in non-covalent interactions such as hydrogen bonds and dipole-dipole interactions, potentially enhancing the binding affinity and selectivity of the probe for its biological target.

The process of incorporating these groups, known as fluoroalkylation, has become a significant area of research, with methods being developed to attach fluoroalkyl chains to molecules under mild and efficient conditions, sometimes even in aqueous media. rsc.orgnih.gov

Role in the Synthesis of Bioactive Molecule Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. The synthesis of a series of analogs, where specific parts of a lead molecule are systematically modified, is central to this process. The 3-fluoropropyl group is a valuable tool in this context, used to create analogs that help elucidate these relationships.

By replacing a hydrogen atom or a functional group like a methyl or hydroxyl group with a 3-fluoropropyl group, researchers can systematically probe the effects of:

Size and Conformation: The propyl chain introduces a degree of conformational flexibility.

Metabolic Vulnerability: The C-F bond introduces a metabolically stable point.

These subtle but significant changes can have a profound impact on how the molecule interacts with its biological target (e.g., an enzyme or receptor). For example, if an analog containing a 3-fluoropropyl group shows significantly different activity compared to its non-fluorinated counterpart, it provides critical information about the steric and electronic requirements of the binding pocket. This iterative process of synthesis and biological testing is essential for optimizing a lead compound into a potential drug candidate. researchgate.net

Integration into Multi-Step Synthetic Pathways for Specialty Chemicals and Advanced Materials

Beyond biological applications, 3-fluoropropyl acetate serves as a key building block in multi-step syntheses aimed at creating specialty chemicals and advanced materials. vapourtec.com The incorporation of fluorine into polymers, liquid crystals, and other materials can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. rsc.org

In a multi-step synthesis, a building block must be robust and possess a reactive handle that allows for its incorporation into a growing molecular framework. vapourtec.comnih.gov 3-Fluoropropyl acetate offers the acetate group as a versatile functional handle that can be hydrolyzed to the corresponding alcohol (3-fluoropropanol) or participate in various coupling reactions. The fluorinated propyl chain is then carried through subsequent synthetic steps. odinity.com This approach is valuable in constructing complex molecules where the unique properties of fluorine are desired in the final product, which could range from specialized agrochemicals to components for electronic devices. rsc.org

Applications in Fluoroorganic Compound Libraries for High-Throughput Screening in Chemical Biology Research

High-throughput screening (HTS) is a powerful method used in drug discovery and chemical biology to rapidly test thousands of chemical compounds for a specific biological activity. The success of an HTS campaign depends heavily on the quality and diversity of the compound library being screened.

3-Fluoropropyl acetate is an ideal starting material or "building block" for the creation of focused libraries of fluoroorganic compounds. fluorochem.co.uk Its structure provides a simple three-carbon scaffold with a fluorine atom, which can be elaborated upon through a variety of chemical reactions. Chemists can leverage the reactivity of the acetate group to attach the 3-fluoropropyl moiety to a wide range of core structures (scaffolds), such as aromatic and heterocyclic rings. fluorochem.co.uk This modular approach allows for the rapid generation of a large number of structurally related but distinct fluorinated molecules.

These fluoroorganic libraries are particularly valuable because fluorine is now present in a significant percentage of commercial pharmaceuticals. Screening a library enriched with fluorinated compounds, such as those derived from 3-fluoropropyl acetate, increases the probability of identifying "hits" with desirable drug-like properties, such as enhanced metabolic stability and binding affinity. nih.gov

Derivatization and Analog Development Research

Synthesis of Homologous Fluorinated Esters and their Derivatives

The synthesis of fluorinated esters, including homologs of 3-fluoropropyl acetate (B1210297), generally involves standard esterification reactions adapted for fluorinated substrates. libretexts.org A common and versatile method is the reaction of a fluorinated alcohol with an acyl chloride or anhydride (B1165640). libretexts.org For example, homologous esters can be prepared by reacting 3-fluoropropanol with different acyl chlorides (R-COCl), or conversely, by reacting different fluoroalkanols with acetyl chloride.

Another key reaction is transesterification, where an existing ester is converted into a new one by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org This allows for the modification of the alcohol portion of the ester. While efficient, the equilibrium nature of this reaction often requires using a large excess of the new alcohol or removing the displaced alcohol to drive the reaction to completion. libretexts.org

Research has also been conducted on the synthesis of various other fluorinated esters by reacting different alcohols with fluorinated sulfonic acid derivatives, yielding novel ester compounds. pdx.edu These synthetic strategies enable the creation of a library of fluorinated esters with varied chain lengths and substitution patterns, crucial for structure-activity relationship studies.

Table 1: Examples of Homologous Fluorinated Ester Synthesis

| Fluorinated Alcohol | Acylating Agent | Resulting Ester Type | General Reaction |

| 3-Fluoropropanol | Propionyl Chloride | 3-Fluoropropyl propanoate | Esterification |

| 4-Fluorobutanol | Acetyl Chloride | 4-Fluorobutyl acetate | Esterification |

| 3-Fluoropropanol | Ethyl Acetate | 3-Fluoropropyl acetate | Transesterification |

| 1H,1H,5H-Octafluoropentan-1-ol | Acetyl Chloride | 1H,1H,5H-Octafluoropentyl acetate | Esterification |

Preparation of 3-Fluoropropanol and Related Fluorinated Intermediates

The primary precursor for 3-fluoropropyl acetate is 3-fluoropropanol. This key intermediate can be synthesized through several routes. For radiolabeling applications, 3-[¹⁸F]fluoropropanol has been prepared by the nucleophilic ring-opening of 1,3-dioxan-2-one (B34567) with a fluoride (B91410) source.

A range of other fluorinated intermediates are crucial for analog development. The synthesis of fluorinated 3-aminobenzofurans, for example, proceeds through a tandem SNAr-cyclocondensation strategy starting from polyfluorinated benzonitrile (B105546) derivatives. nih.gov These complex heterocyclic structures are built from simpler fluorinated precursors, highlighting the importance of a robust toolbox of fluorinated building blocks. The development of methods to create α-CFH₂ carbinols using photoredox catalysis with bench-stable reagents like H₂CFSO₂Na further expands the available intermediates for drug design. acs.org

The introduction of fluorine can also be achieved via halogen exchange reactions, such as the Swarts reaction, where an alkyl chloride or bromide is heated with a metallic fluoride (e.g., AgF, Hg₂F₂, CoF₂) to yield the corresponding alkyl fluoride. ncert.nic.in The Finkelstein reaction, using NaI in acetone, is a related process for preparing alkyl iodides but underscores the principle of halogen exchange in synthesizing haloalkanes. ncert.nic.in

Development of Optically Pure Stereoisomers of 3-Fluoropropyl Derivatives

The creation of optically pure fluorinated compounds is a significant challenge in synthetic chemistry, as the stereochemistry of a molecule can be critical to its biological activity. capes.gov.br Recent advances have focused on asymmetric synthesis to produce specific stereoisomers of 3-fluoropropyl derivatives and related structures.

One successful strategy involves the asymmetric elaboration of fluorine-containing substrates. nih.gov For instance, palladium-catalyzed asymmetric allylic C-H alkylation of allylarenes with α-fluorinated α-benzothiazylacetates yields α-quaternary fluorinated esters with high enantioselectivity. nih.gov Similarly, dual catalytic systems using copper and iridium have been employed for the asymmetric [3+2] annulation of α-fluoro-α-azaaryl acetates to produce α-fluoro-γ-butyrolactones with excellent diastereo- and enantioselectivity. capes.gov.br

Biocatalysis offers another powerful route. Chiral 3,3,3-trifluoro-2-hydroxypropanoic acids, which are valuable intermediates, have been synthesized by the asymmetric reduction of a trifluoropyruvate precursor using lactate (B86563) dehydrogenases (LDHs). nih.gov By selecting the appropriate enzyme (D-LDH or L-LDH), either the (R) or (S) enantiomer can be produced with over 99.5% enantiomeric excess. nih.gov Other approaches have utilized chiral auxiliaries, such as (-)-8-phenylmenthol, to direct the diastereoselective reduction of γ-fluorinated β-enamino esters, yielding chiral β-fluoroalkyl β-amino acid derivatives. nih.gov

Table 2: Selected Asymmetric Methods for Fluorinated Derivatives

| Reaction Type | Catalytic System / Reagent | Substrate Type | Product Type | Stereoselectivity |

| Asymmetric Allylic C-H Alkylation | Chiral Phosphoramidite-Palladium | Allylarenes and α-fluorinated acetates | α-Quaternary fluorinated esters | 70–95% ee |

| Asymmetric [3+2] Annulation | Copper/Iridium dual catalysis | α-Fluoro-α-azaaryl acetates | α-Fluoro-γ-butyrolactones | 97–99% ee |

| Biocatalytic Reduction | Lactate Dehydrogenase (LDH) | 3,3,3-Trifluoro-2-oxopropionic acid | (R)- or (S)-3,3,3-Trifluorolactic acid | >99.5% ee |

| Diastereoselective Reduction | ZnI₂/NaBH₄ with chiral auxiliary | γ-Fluorinated β-enamino esters | Chiral β-fluoroalkyl β-amino acids | Moderate to good diastereoselectivity |

Exploration of Novel Fluorinated Functional Group Transformations

Research into novel functional group transformations is essential for expanding the utility of simple fluorinated building blocks. researchgate.net One area of focus is the activation of carbon-fluorine bonds, which are typically very strong, to create more complex molecules. researchgate.net For example, selective defluorinative functionalization allows readily available perfluorinated reagents to be converted into partially fluorinated intermediates that are otherwise difficult to access. researchgate.net

Another innovative approach involves light-driven reactions. A recently developed method uses photoredox catalysis to achieve a radical hydromonofluoromethylation of various carbonyl compounds, transforming them into α-CFH₂ carbinols. acs.org This process is notable for its mild conditions and use of a stable monofluoromethyl source. acs.org Similarly, a light-driven strategy for fluoroalkyl transfer using vinylboronate esters enables the synthesis of tertiary difluoromethylene-containing molecules from simple fluoroalkane precursors. rsc.org

The transformation of one functional group into another in the presence of fluorine is also critical. For instance, the synthesis of fluorinated 3-aminobenzofurans relies on a tandem reaction where an initial nucleophilic aromatic substitution (SNAr) of a fluorine atom is followed by an intramolecular cyclocondensation. nih.gov This demonstrates how the reactivity of the C-F bond can be harnessed to build complex heterocyclic systems.

Structural Modifications for Modulating Chemical Reactivity and Stability

Modifying the structure of fluorinated esters is a key strategy for tuning their chemical properties, such as reactivity and stability. capes.gov.br The introduction of fluorine atoms can significantly alter the electronic nature of a molecule, which in turn affects its stability and how it interacts with other molecules. rsc.org

Studies on the oxidation stability of various fluoroalcohol esters have shown that the structure of the acid portion of the molecule plays a crucial role. capes.gov.br Specifically, eliminating secondary and tertiary C-H bonds in the acid moiety considerably improves the ester's resistance to oxidation at high temperatures. capes.gov.br For example, trimethylacetate esters of fluorinated diols, which lack these susceptible C-H bonds, exhibit significantly better oxidation stability compared to esters derived from n-hexanoic acid or dimethylbutyric acids. capes.gov.br

The inherent hydrophobicity of fluoroalkyl chains is another property that can be modulated. These chains tend to self-assemble and orient themselves to minimize surface energy, a principle used to create water-repellent surfaces. mdpi.com In the context of ester stability, the ester linkage itself can be a point of vulnerability. For instance, aryl ester derivatives of fluorinated alcohols have been found to be prone to in vivo hydrolysis. This instability is a critical consideration in the design of molecules for biological applications.

Future Directions and Emerging Research Avenues

Advancements in Sustainable and Green Chemistry for 3-Fluoropropyl Acetate (B1210297) Synthesis

The synthesis of fluorinated compounds, including 3-Fluoropropyl acetate, has traditionally relied on methods that can be energy-intensive and generate hazardous waste. dovepress.comresearchgate.net The principles of green chemistry are now guiding the development of more environmentally benign alternatives. A primary goal is to enhance the efficiency and selectivity of fluorination processes while minimizing their environmental footprint. dovepress.com

Key areas of advancement include:

Atom Economy: Moving away from reagents where only the fluorine atom is incorporated into the product, which is inherently wasteful. The ideal is to use sources like alkali metal fluorides (e.g., potassium fluoride) or even fluoroform, which are low-cost and atom-economical nucleophilic fluorine sources. dovepress.com

Safer Reagents: Significant efforts are underway to replace hazardous fluorinating agents like antimony trifluoride (SbF₃) and elemental fluorine (F₂) with safer, easier-to-handle alternatives. dovepress.comnih.gov Recent breakthroughs include the development of novel quaternary ammonium-based fluorinating reagents, such as R₄NF(HFIP)₃, which can be synthesized from common salts like potassium fluoride (B91410) (KF) and are effective under mild conditions. bioengineer.org

Waste Reduction: Green synthetic processes aim to produce non-toxic and easily separable by-products. For instance, a recently developed method for synthesizing sulfonyl fluorides yields only sodium chloride (NaCl) and potassium chloride (KCl) as by-products, demonstrating a significant step towards cleaner chemistry. sciencedaily.comeurekalert.org

Table 1: Comparison of Traditional vs. Green Fluorination Approaches

| Aspect | Traditional Methods | Emerging Green Chemistry Methods |

|---|---|---|

| Fluorine Source | Elemental Fluorine (F₂), Antimony Trifluoride (SbF₃), Sulfur Tetrafluoride (SF₄) | Potassium Fluoride (KF), Fluoroform, Tetrabutylammonium Fluoride (TBAF) |

| Safety Profile | Often involve highly toxic, corrosive, or explosive reagents. rsc.org | Focus on using stable, low-toxicity reagents. bioengineer.orgsciencedaily.com |

| By-products | Can include hazardous materials like hydrogen fluoride (HF) and metal waste. dovepress.com | Benign salts (e.g., NaCl, KCl) or recyclable materials. eurekalert.org |

| Reaction Conditions | Often harsh, requiring high temperatures and pressures. | Milder conditions, often catalyzed, leading to lower energy use. researchgate.net |

| Atom Economy | Frequently low, with significant reagent mass not incorporated into the product. dovepress.com | High, maximizing the incorporation of atoms from reagents into the final product. |

Integration of Artificial Intelligence and Machine Learning in Fluorinated Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate the discovery and optimization of new molecules like 3-Fluoropropyl acetate. nih.govmdpi.com These computational approaches can analyze vast datasets to identify patterns and predict properties, significantly reducing the time and cost associated with traditional trial-and-error laboratory work. researchgate.net

Key applications in the context of fluorinated compounds include:

Property Prediction: ML models, particularly deep neural networks (DNNs), can be trained to predict the physicochemical and biological properties of fluorinated molecules based on their structure. nih.govresearchgate.net This allows for the virtual screening of thousands of potential candidates to identify those with desirable characteristics, such as enhanced stability or specific biological activity.

Generative Models: AI architectures like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can design novel molecular structures from scratch. mdpi.com These models can be tailored to generate fluorinated compounds with a specific set of desired properties, exploring chemical space that may not be intuitively accessible to human chemists. springernature.com

Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and suggest optimal synthetic pathways. This can be particularly valuable for complex fluorination reactions, helping chemists to identify the most efficient and highest-yielding routes while avoiding known problematic side reactions. nih.gov

Exploration of 3-Fluoropropyl Acetate in Flow Chemistry and Microreactor Technologies

Flow chemistry, which involves performing chemical reactions in continuously flowing streams within small-scale reactors, offers significant advantages for the synthesis of fluorinated compounds. cam.ac.ukdurham.ac.uk The use of microreactors—devices with internal dimensions on the sub-millimeter scale—provides superior control over reaction parameters, enhancing safety and efficiency. rsc.orgchimia.ch

The synthesis of compounds like 3-Fluoropropyl acetate could benefit from this technology in several ways:

Enhanced Safety: Many fluorination reactions are highly exothermic and can involve hazardous reagents or intermediates like hydrogen fluoride (HF). rsc.orgchimia.ch Microreactors provide a much higher surface-area-to-volume ratio compared to traditional batch reactors, allowing for extremely efficient heat dissipation and preventing thermal runaways. rsc.org This makes it possible to safely use highly reactive reagents like diethylaminosulfur trifluoride (DAST), which is prone to detonation at elevated temperatures in large-scale batch processes. rsc.org

Improved Reaction Control: The precise control over temperature, pressure, and mixing in microreactors leads to higher yields, greater selectivity, and more consistent product quality. nih.gov Residence times can be controlled with high precision, allowing for the optimization of reaction conditions that are difficult to achieve in batch synthesis.

Scalability and Automation: Flow chemistry processes can be scaled up by running multiple reactors in parallel or by operating for longer durations. These systems are also well-suited for automation, enabling high-throughput screening of reaction conditions and more efficient production. durham.ac.uk Research has demonstrated the successful use of flow reactors for various fluorination reactions, including those using Selectfluor® and for trifluoromethylation. cam.ac.ukdurham.ac.uk

Development of Novel Catalytic Systems for Selective C-F Bond Formation and Transformation

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its formation and selective transformation a significant chemical challenge. nih.govresearchgate.net The development of novel catalytic systems is a cornerstone of modern fluorine chemistry, aiming to create more efficient, selective, and versatile methods for synthesizing and modifying fluorinated molecules. rsc.orgacs.org

Future research in this area will likely focus on:

Catalytic C-F Bond Formation: While many fluorination methods are stoichiometric, catalytic approaches offer improved sustainability and efficiency. rsc.org Research is active in developing transition-metal catalysts (e.g., based on palladium, copper, nickel) that can facilitate the formation of C-F bonds from various precursors under mild conditions. mdpi.comnih.gov Earth-abundant metals like copper are particularly attractive for developing cost-effective fluorination methods. nih.gov

Selective C-F Bond Activation/Transformation: Beyond forming C-F bonds, there is growing interest in selectively cleaving and functionalizing them, especially in polyfluorinated compounds. researchgate.netnih.gov This allows for the conversion of readily available fluorinated feedstocks into more complex, high-value molecules. acs.org Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond activation, enabling transformations under mild conditions that were previously challenging. nih.gov Recent advances have even shown the ability to cleave the exceptionally strong C-F bonds in per- and polyfluoroalkyl substances (PFAS) using specialized boron-based catalysts. labcompare.com

Table 2: Emerging Catalytic Strategies for C-F Bond Manipulation

| Catalytic Strategy | Description | Potential Advantage for Fluorinated Esters | Reference |

|---|---|---|---|

| Transition-Metal Catalysis (Pd, Ni, Cu) | Uses complexes of metals like palladium, nickel, or copper to mediate the formation or cleavage of C-F bonds. | Enables cross-coupling reactions to build molecular complexity and allows for fluorination under milder conditions. | mdpi.comnih.gov |

| Photoredox Catalysis | Utilizes visible light to initiate single-electron transfer (SET) processes, generating reactive radical intermediates that can participate in C-F bond formation or cleavage. | Offers a mild, transition-metal-free pathway for C-F functionalization, expanding the scope of possible transformations. | nih.gov |

| Organocatalysis | Employs small organic molecules to catalyze fluorination reactions, avoiding the use of metals. | Provides an alternative, often more sustainable, approach to catalysis, with potential for high enantioselectivity. | rsc.org |

| Enzymatic Catalysis | Uses enzymes (fluorinases) to form C-F bonds with high selectivity. While still an emerging field, it represents the ultimate green chemistry approach. | Offers unparalleled selectivity and operates in aqueous media under ambient conditions, though substrate scope is currently limited. | rsc.org |

Contributions to Interdisciplinary Research Fields Beyond Traditional Organic Chemistry

Organofluorine compounds, including structures related to 3-Fluoropropyl acetate, are not confined to the realm of organic synthesis. Their unique properties, imparted by the fluorine atom, make them highly valuable in a variety of interdisciplinary fields. nih.govnumberanalytics.com The introduction of fluorine can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and bioavailability. taylorandfrancis.commdpi.com

Future research will continue to leverage these properties in areas such as:

Medicinal Chemistry and Pharmaceuticals: Fluorine is present in a significant percentage of commercial drugs. taylorandfrancis.com The incorporation of fluorine or fluorine-containing groups can block metabolic pathways, increase a drug's half-life, and enhance its binding affinity to biological targets. nih.govmdpi.com Research into fluorinated esters and similar motifs contributes to the development of new therapeutics.

Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are crucial in modern agriculture as herbicides, pesticides, and fungicides. numberanalytics.comtaylorandfrancis.com Fluorination can increase the potency and stability of these agents.

Materials Science: The unique properties of the C-F bond contribute to the development of advanced materials. Fluorinated polymers, for example, are known for their high thermal stability, chemical resistance, and low surface energy, leading to applications in coatings, electronics, and membranes. nih.gov

Molecular Imaging: The radioactive isotope Fluorine-18 (B77423) (¹⁸F) is a key component in Positron Emission Tomography (PET), a powerful diagnostic imaging technique. nih.gov Developing efficient methods for incorporating ¹⁸F into molecules is a major research driver, and technologies like microreactors are proving highly beneficial for handling these short-lived radiotracers. nih.gov

Q & A

Q. What are the established synthetic routes for 3-fluoropropyl acetate, and how do reaction conditions influence yield and purity?

Methodological Answer: 3-Fluoropropyl acetate is typically synthesized via esterification of 3-fluoropropanol with acetic anhydride or acetyl chloride under acidic catalysis. Key variables include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) are common, with PTSA offering milder conditions and reduced side reactions .

- Temperature control : Reactions are often conducted at 50–70°C to balance reaction rate and thermal decomposition risks.

- Purification : Column chromatography (silica gel, pentanes:ethyl acetate eluent) or fractional distillation is used for isolation, with yields reported up to 83% under optimized conditions .

Q. How is 3-fluoropropyl acetate characterized analytically, and what spectroscopic markers are critical for validation?

Methodological Answer:

- NMR : Key signals include the acetate methyl group at ~2.05 ppm (¹H) and 20–22 ppm (¹³C), and fluoropropyl protons as a triplet (J ≈ 47 Hz) at ~4.4–4.6 ppm (¹H) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 43 for acetyl ion) confirm identity and purity. Cross-validation with HPLC (C18 column, acetonitrile/water mobile phase) is recommended for trace impurity detection .

Q. What are the stability considerations for 3-fluoropropyl acetate under varying storage conditions?

Methodological Answer:

- Thermal stability : Decomposition occurs above 100°C, necessitating storage at 2–8°C in amber glass vials to prevent photodegradation.

- Hydrolytic sensitivity : Susceptible to hydrolysis in aqueous media (pH < 4 or > 8); use anhydrous solvents and inert atmospheres for long-term stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluoropropyl acetate reactivity data across studies (e.g., conflicting catalytic efficiencies)?

Methodological Answer:

- Controlled variable analysis : Standardize reaction parameters (e.g., solvent polarity, catalyst loading) and validate purity of starting materials (e.g., 3-fluoropropanol ≥99% by GC).

- Cross-lab validation : Replicate experiments using protocols from conflicting studies, focusing on trace moisture levels (a common source of variability in esterification) .

- Computational modeling : Density functional theory (DFT) can predict reaction pathways and identify intermediates that may explain divergent results .

Q. What advanced analytical techniques are recommended for studying 3-fluoropropyl acetate’s interactions in biological systems?

Methodological Answer:

- Isotopic labeling : Use ¹⁸O-labeled acetic acid to trace ester hydrolysis kinetics in vitro .

- Fluorine-19 MRI : Leverage the fluorine moiety for non-invasive tracking in lipid bilayer models or membrane permeability assays .

- Surface plasmon resonance (SPR) : Quantify binding affinity to proteins (e.g., esterases) under physiological conditions .

Q. How can computational chemistry optimize the design of fluoropropyl-containing derivatives for targeted applications?

Methodological Answer:

- Molecular docking : Screen 3-fluoropropyl acetate derivatives against enzyme active sites (e.g., acetylcholinesterase) to predict binding modes.

- QSAR modeling : Correlate substituent effects (e.g., chain length, fluorine position) with biological activity or metabolic stability .

- MD simulations : Assess conformational flexibility in lipid membranes to guide drug delivery system design .

Experimental Design & Data Interpretation

Q. What are best practices for designing reproducible fluorination reactions involving 3-fluoropropyl acetate?

Methodological Answer:

- Reagent selection : Use fluoropropyl derivatives with electron-withdrawing groups (e.g., acetyl) to enhance electrophilicity in SN2 reactions.

- In situ monitoring : Employ FTIR or Raman spectroscopy to track ester consumption and intermediate formation .

- Error mitigation : Include internal standards (e.g., deuterated analogs) in GC-MS to correct for instrument drift .

Q. How should researchers address low yields in scaled-up syntheses of 3-fluoropropyl acetate?

Methodological Answer:

- Process intensification : Optimize mixing efficiency (e.g., microreactors) to reduce localized overheating.

- Byproduct analysis : Characterize side products (e.g., diesters or fluoropropanol oligomers) via LC-MS and adjust stoichiometry or catalyst loading accordingly .

Emerging Applications & Challenges

Q. What role does 3-fluoropropyl acetate play in developing fluorinated PET tracers?

Methodological Answer:

- Radiolabeling precursor : The fluoropropyl group is incorporated into ligands like ¹²³I-FP-CIT for dopamine transporter imaging. Key steps include:

Q. What are unresolved challenges in utilizing 3-fluoropropyl acetate for lipid nanoparticle formulations?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |